molecular formula C11H9ClN2O3 B1417259 2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094331-77-7

2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No. B1417259
CAS RN: 1094331-77-7
M. Wt: 252.65 g/mol
InChI Key: DXTRNHVUIUBASS-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the molecular formula C11H9ClN2O3 . It has a molecular weight of 252.65 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C11H9ClN2O3. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds. The phenyl ring is substituted at the 3-position with a chlorine atom .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 515.3±35.0 °C and a predicted density of 1.49±0.1 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 3.36±0.10 .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines : This research involved the synthesis of four pyrazole compounds using chalcones and hydrazine hydrate in the presence of aliphatic acids. The structures were characterized by X-ray single crystal structure determination, highlighting the dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Crystal and Molecular Structure

  • Synthesis, Crystal, and Molecular Structure and Antimicrobial Studies of 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole : This study synthesized 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, analyzing its structure through spectral and single crystal X-ray diffraction studies (Prabhudeva et al., 2017).

Anti-inflammatory and Antimicrobial Activities

  • Synthesis of Novel 2-pyrazoline Analogues with Potent Anti-inflammatory Effect : This research focused on synthesizing a series of 2-pyrazolines and evaluating their antimicrobial and anti-inflammatory activities. The study found significant inhibition of phospholipase A2, indicating potential for development as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Antitubercular Agents

  • Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives as Antitubercular Agents : This paper reports the synthesis of pyrazoline derivatives and their characterization for antibacterial, antifungal, and antitubercular activities (Bhoot et al., 2011).

Electrochemical Studies

  • Novel Mannich Bases Bearing Pyrazolone Moiety : The study describes the synthesis and characterization of novel Mannich bases, analyzing their electrochemical behavior through polarography and cyclic voltammetry (Naik et al., 2013).

Fluorescent Sensor for Zinc Ion

  • A New Highly Selective “Turn on” Fluorescent Sensor for Zinc Ion Based on a Pyrazoline Derivative : This research synthesized a novel pyrazoline derivative for the determination of Zn2+ ion, showing high selectivity and a low detection limit (Gong et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by similar compounds, it could be worthwhile to investigate this compound’s potential as a pharmaceutical agent .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-7-2-1-3-9(4-7)14-10(15)5-8(13-14)6-11(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTRNHVUIUBASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 3
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 4
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 5
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 6
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

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